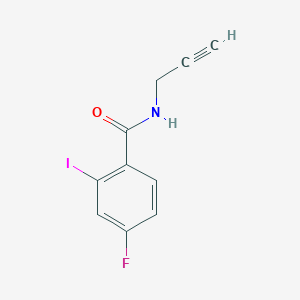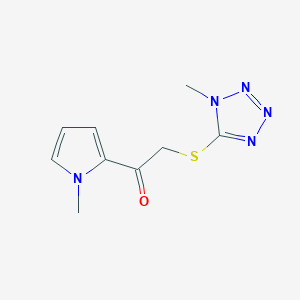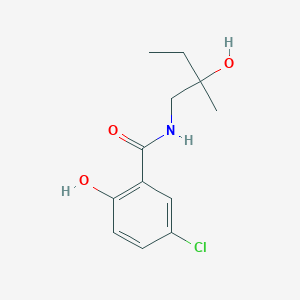![molecular formula C7H11NO2S2 B14909380 (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1,7-dithia-4-azaspiro[44]nonane-3-carboxylic acid is a unique spiro compound characterized by its distinctive spirocyclic structure, which includes sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the carboxylic acid group. One common method includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The sulfur atoms in the spirocyclic structure can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur or nitrogen functionalities.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfur or nitrogen functionalities.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
(3R)-1,7-dithia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the nature of the heteroatoms and functional groups.
1,3-dioxane and 1,3-dithiane spiranes: These compounds have similar ring systems but vary in their chemical properties and reactivity.
Uniqueness: (3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11NO2S2 |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2S2/c9-6(10)5-3-12-7(8-5)1-2-11-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7?/m0/s1 |
Clave InChI |
DFOYWPNNFKSLFW-DSEUIKHZSA-N |
SMILES isomérico |
C1CSCC12N[C@@H](CS2)C(=O)O |
SMILES canónico |
C1CSCC12NC(CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)



![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
